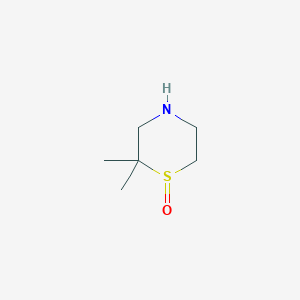
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both triazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both triazole and thiazole rings in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with α-haloketones to form the triazole-thiazole core. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions: 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide derivatives or other substituted products.
科学研究应用
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
作用机制
The mechanism of action of 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
相似化合物的比较
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.
Thiazole derivatives: Exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
属性
CAS 编号 |
1250931-61-3 |
|---|---|
分子式 |
C6H4N4O2S |
分子量 |
196.19 g/mol |
IUPAC 名称 |
2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2S/c11-6(12)3-1-7-5(13-3)4-8-2-9-10-4/h1-2H,(H,11,12)(H,8,9,10) |
InChI 键 |
PFJZXPMYXKCSPB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=N1)C2=NC=NN2)C(=O)O |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)
